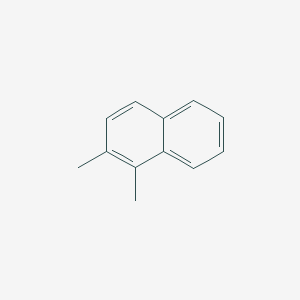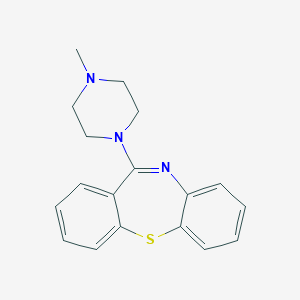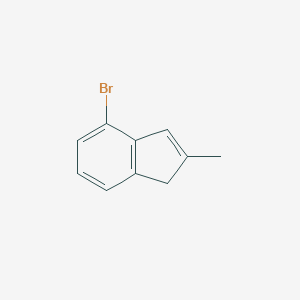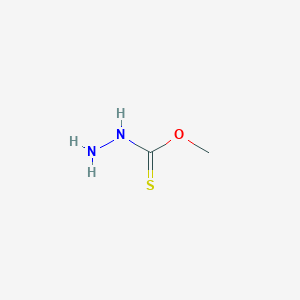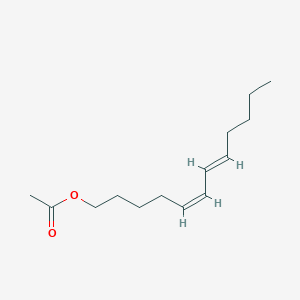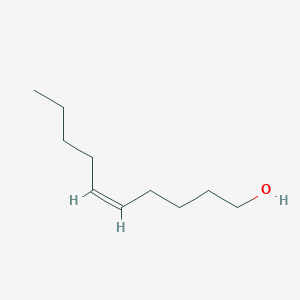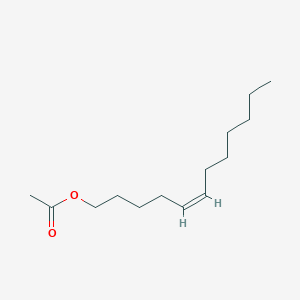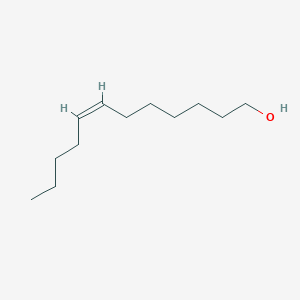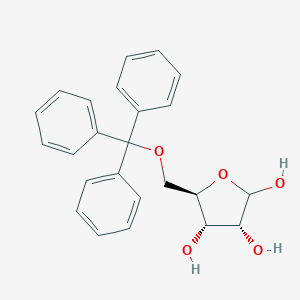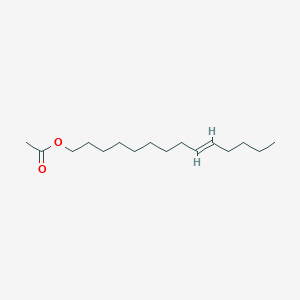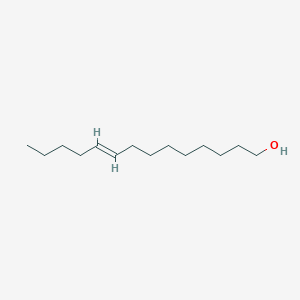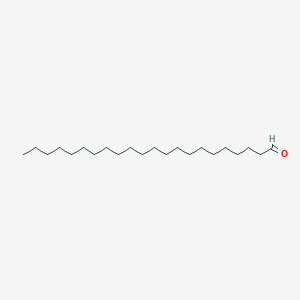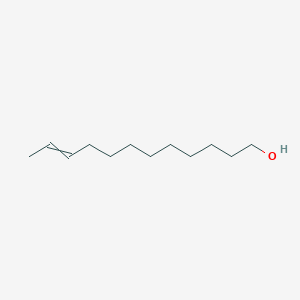
10-Dodecen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Dodecen-1-ol is a pheromone that is produced by various insects, including moths and beetles. It is a long-chain alcohol with a double bond in the 10th position, and it has a unique odor that is used to attract mates. In recent years, 10-dodecen-1-ol has gained attention for its potential use in scientific research, particularly in the field of insect behavior and communication.
Mécanisme D'action
The mechanism of action of 10-dodecen-1-ol is not fully understood, but it is believed to work by binding to specific receptors in the antennae of insects. This binding triggers a response in the insect's nervous system, which can lead to changes in behavior.
Effets Biochimiques Et Physiologiques
In addition to its effects on insect behavior, 10-dodecen-1-ol has also been shown to have biochemical and physiological effects. For example, it has been found to have antimicrobial properties and may have potential as a natural preservative. It has also been shown to have an effect on human olfactory receptors, although the significance of this is not yet clear.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-dodecen-1-ol in lab experiments is that it is a relatively simple compound to synthesize or extract, making it readily available for research purposes. However, one limitation is that it may not be effective in all species of insects, and its effects may vary depending on factors such as concentration and timing.
Orientations Futures
There are several potential future directions for research on 10-dodecen-1-ol. One area of interest is in the development of new methods for controlling insect populations, such as using synthetic versions of the pheromone to disrupt mating behavior. Another potential direction is in the study of the biochemical and physiological effects of the compound, particularly in relation to its potential use as a natural preservative. Finally, further research is needed to fully understand the mechanisms of action of 10-dodecen-1-ol and its potential applications in scientific research.
Méthodes De Synthèse
There are several methods for synthesizing 10-dodecen-1-ol, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of various chemical reactions to create the compound, while extraction involves isolating the pheromone from the glands of insects that produce it.
Applications De Recherche Scientifique
10-Dodecen-1-ol has several potential applications in scientific research. One of the main areas of interest is in the study of insect behavior and communication. By studying the effects of the pheromone on the behavior of insects, researchers can gain insight into the mechanisms of insect communication and potentially develop new methods for controlling insect populations.
Propriétés
Numéro CAS |
35237-63-9 |
|---|---|
Nom du produit |
10-Dodecen-1-ol |
Formule moléculaire |
C₁₂H₂₄O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
(E)-dodec-10-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-3,13H,4-12H2,1H3/b3-2+ |
Clé InChI |
JLQAHGGMRAJUMJ-UHFFFAOYSA-N |
SMILES |
CC=CCCCCCCCCCO |
SMILES canonique |
CC=CCCCCCCCCCO |
Synonymes |
(10E)-10-Dodecen-1-ol; (E)-10-Dodecen-1-ol; Trans-10-Dodecenol; trans-10-Dodecen-1-ol; (E)-10-Dodecen-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



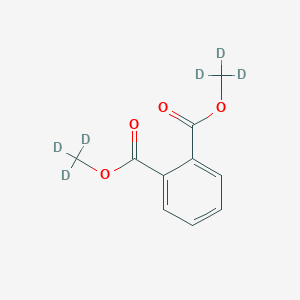
![tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B110213.png)
